

Derazantinib monotherapy versus standard chemotherapy

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Compound Focus: Derazantinib

CAS No.: 1234356-69-4

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Derazantinib Monotherapy Clinical Profile

Parameter	Result (from Phase 1/2 Study)
Patient Population	Advanced, unresectable iCCA with <i>FGFR2</i> fusion; mostly post-chemotherapy [1]
Study Identifier	NCT01752920 [1]
Primary Endpoint	Safety and Tolerability [1]
Overall Response Rate (ORR)	20.7% [1]
Disease Control Rate (DCR)	82.8% [1]
Median Progression-Free Survival (PFS)	5.7 months [1]
Common Treatment-Related Adverse Events (All Grades)	Hyperphosphatemia (75.9%), Asthenia/Fatigue (69.0%), Eye Toxicity (41.4%) [1]
Grade ≥3 Adverse Events	Occurred in 27.6% of patients [1]

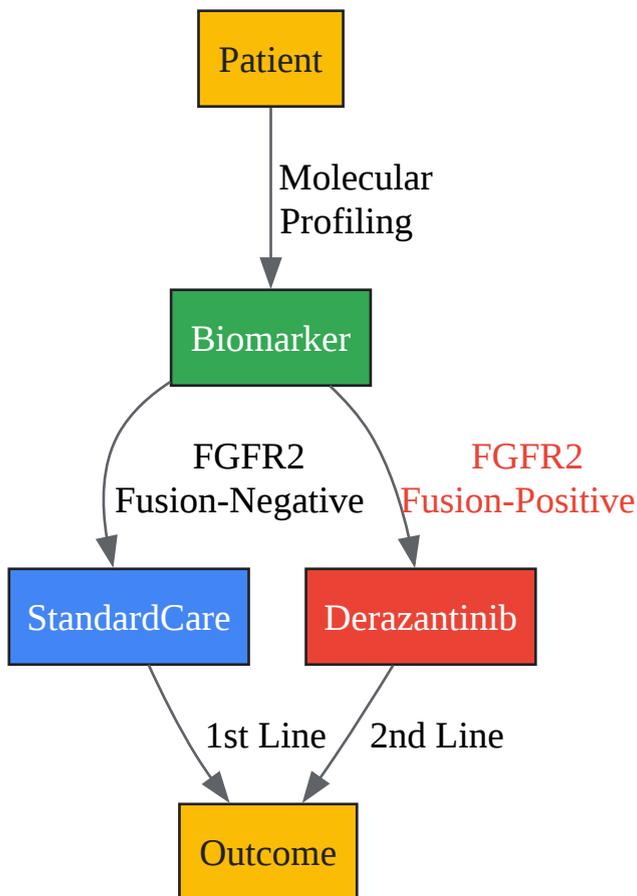
Key Experimental Methodology

For a reliable comparison of targeted therapies and standard treatments, understanding the clinical trial design is crucial. The data in the table above comes from a specific type of study.

- **Study Design:** The data for **Derazantinib** in iCCA comes from a **multicenter, open-label, phase 1/2 study** [1]. This design is used to initially evaluate the safety and preliminary efficacy of a new drug.
- **Patient Selection:** A critical aspect of the trial was the selection of patients with **advanced or unresectable iCCA** whose tumors had a confirmed *FGFR2* gene fusion. This alteration was identified using next-generation sequencing (NGS) or fluorescence in situ hybridization (FISH) [1]. Most patients (27 out of 29) had progressed after at least one prior line of systemic therapy [1].
- **Dosing Regimen:** Patients received **Derazantinib** in continuous 28-day cycles. The majority received the **recommended phase 2 dose (RP2D) of 300 mg, taken orally once daily** [1].
- **Endpoint Assessment:** Tumor response was assessed by independent radiologists approximately every 8 weeks using CT or MRI scans, with outcomes defined by **RECIST 1.1 criteria** (Response Evaluation Criteria in Solid Tumors) [1]. Safety was evaluated by monitoring adverse events, vital signs, and laboratory values [1].

The Role of Derazantinib in Treatment

The following diagram illustrates the therapeutic context and biomarker-driven approach for using **Derazantinib**.



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Derazantinib's development path highlights several key points in modern oncology:

- **A Biomarker-Driven Approach:** **Derazantinib** is a **pan-FGFR inhibitor** investigated for patients whose cancers are driven by specific alterations in the FGFR pathway, particularly *FGFR2* fusions in iCCA [1]. This represents a shift from traditional chemotherapy, which acts broadly on rapidly dividing cells.
- **Position in Treatment Sequence:** It is primarily evaluated **after patients have failed first-line chemotherapy** (like gemcitabine and cisplatin), addressing a significant unmet need [1] [2].
- **Distinct Mechanism and Toxicity:** Its side effect profile, including hyperphosphatemia and eye toxicity, is characteristic of FGFR inhibition and differs from the myelosuppression and nausea commonly associated with chemotherapy [1] [2].

Research Context and Comparison with Other FGFR Inhibitors

It is important to note that **Derazantinib** is one of several FGFR inhibitors being developed for this niche.

- **Other Agents:** Drugs like **pemigatinib** and **infigratinib** have also received FDA approval for *FGFR2*-altered cholangiocarcinoma [2]. A systematic review of pemigatinib reported a higher pooled objective response rate, though cross-trial comparisons should be interpreted with caution [2].
- **Clinical Trial Challenges:** The rarity of *FGFR2* fusions in iCCA makes large, direct-comparison phase 3 trials challenging. Research focuses on establishing efficacy in biomarker-selected groups and optimizing their sequence with chemotherapy [2].
- **Development Setbacks:** While showing promise in iCCA, **Derazantinib**'s development in other cancers, like metastatic urothelial carcinoma, was halted after a separate trial did not meet its efficacy benchmark [3].

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To cite this document: Smolecule. [Derazantinib monotherapy versus standard chemotherapy].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b547998#derazantinib-monotherapy-versus-standard-chemotherapy>]

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